molecular formula C11H15N8NaO8 B12783411 Urea, N,N''-methylenebis(N'-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt CAS No. 71042-94-9

Urea, N,N''-methylenebis(N'-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt

Cat. No.: B12783411
CAS No.: 71042-94-9
M. Wt: 410.28 g/mol
InChI Key: RTTQTBVVEQBFRF-UHFFFAOYSA-N
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Description

Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt is a compound known for its antimicrobial properties. It is commonly used as a preservative in cosmetics and personal care products. The compound is chemically related to diazolidinyl urea and acts as a formaldehyde releaser .

Preparation Methods

The synthesis of Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt involves the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat. The reaction mixture is then neutralized with hydrochloric acid and evaporated. This process results in a mixture of different formaldehyde addition products, including polymers .

Chemical Reactions Analysis

Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt undergoes various chemical reactions, including:

Scientific Research Applications

Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt involves the release of formaldehyde. This formaldehyde acts as an antimicrobial agent, inhibiting the growth of bacteria and fungi. The compound targets microbial cell walls and disrupts their integrity, leading to cell death .

Comparison with Similar Compounds

Urea, N,N’‘-methylenebis(N’-(3-(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl)-, monosodium salt is similar to other formaldehyde-releasing preservatives such as diazolidinyl urea and imidazolidinyl urea. it is unique in its specific chemical structure and the presence of hydroxymethyl groups. These structural differences can influence its reactivity and effectiveness as a preservative .

Similar Compounds

  • Diazolidinyl urea
  • Imidazolidinyl urea
  • DMDM hydantoin
  • Quaternium-15

These compounds share similar antimicrobial properties and are used in similar applications, but they differ in their chemical structures and specific mechanisms of action .

Properties

CAS No.

71042-94-9

Molecular Formula

C11H15N8NaO8

Molecular Weight

410.28 g/mol

IUPAC Name

sodium;[5-[[[3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methylcarbamoylamino]-2,4-dioxoimidazolidin-1-yl]methanolate

InChI

InChI=1S/C11H15N8O8.Na/c20-2-18-4(6(22)16-10(18)26)14-8(24)12-1-13-9(25)15-5-7(23)17-11(27)19(5)3-21;/h4-5,20H,1-3H2,(H2,12,14,24)(H2,13,15,25)(H,16,22,26)(H,17,23,27);/q-1;+1

InChI Key

RTTQTBVVEQBFRF-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)NC1C(=O)NC(=O)N1CO)NC(=O)NC2C(=O)NC(=O)N2C[O-].[Na+]

Related CAS

39236-46-9 (Parent)

Origin of Product

United States

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